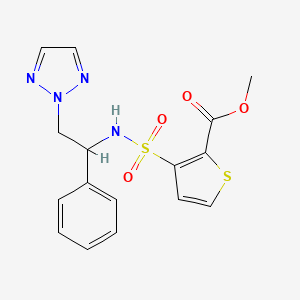

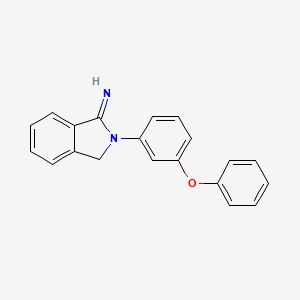

2-(3-phenoxyphenyl)-3H-isoindol-1-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3-phenoxyphenyl)-3H-isoindol-1-imine” seems to be a complex organic compound. It likely contains an isoindole group, which is a polycyclic compound with a five-membered ring fused to a benzene ring .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as 2-(3-phenoxyphenyl)-substituted benzoxazoles have been synthesized from nitriles containing the diphenyl oxide fragment .Wissenschaftliche Forschungsanwendungen

Autoxidation and Reactivity

- Autoxidation of Polysubstituted Isoindoles : Research demonstrates that 2-(α-Iminobenzyl)benzophenones can be obtained through the autoxidation of pentasubstituted isoindoles, indicating a potential pathway for the synthesis of complex isoindole-based compounds (Ahmed, Kricka, & Vernon, 1975).

Tautomerism and NMR Studies

- NMR Studies on Imidines : A study explored the tautomerism of Phthalic imidine, showing the presence of 3-amino-1H-isoindol-1-imine and 1,3-diiminoisoindoline in solution, providing insights into the structural behavior of isoindole derivatives in different solvents (Spiessens & Anteunis, 2010).

Synthesis of Functionalized Isoindoles

- Novel Synthesis Routes : Various functionalized isoindoles were synthesized from 2,3-dicyanobenzaldehyde, indicating a versatile approach for generating isoindole derivatives with potential applications in medicinal chemistry and materials science (Sato et al., 1990).

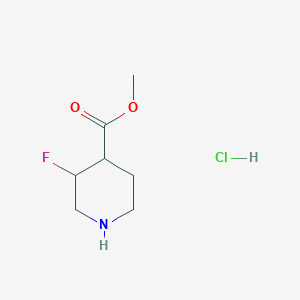

Crystalline Structure and Fluoro-Functionalization

- Fluoro-Functionalized Imines : The synthesis and structural analysis of fluoro-functionalized imines reveal their potential in nonlinear optical (NLO) applications, thanks to their stability and electronic properties (Ashfaq et al., 2022).

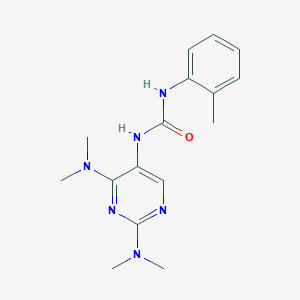

Antiproliferative Activity

- Water-Soluble Isoindoloquinoxalin Imines : A class of isoindoloquinoxalin imines demonstrated potent antiproliferative activity against human tumor cell lines, suggesting their potential as multi-target cytotoxic agents in cancer therapy (Parrino et al., 2015).

Wirkmechanismus

Mode of Action

It is thought that the compound may inhibit certain enzymes or interact with specific proteins, leading to changes in cellular function .

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its potential to interact with various proteins and enzymes .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how it is metabolized in the body .

Eigenschaften

IUPAC Name |

2-(3-phenoxyphenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c21-20-19-12-5-4-7-15(19)14-22(20)16-8-6-11-18(13-16)23-17-9-2-1-3-10-17/h1-13,21H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMKATKXVYKVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)

![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)